molecular formula C20H21NO4S B11647798 methyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11647798
M. Wt: 371.5 g/mol
InChI Key: RNFMHSFMNYVPQS-FMIVXFBMSA-N
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Description

METHYL 2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a thiophene ring with an ethoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of METHYL 2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves several steps. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then reacted with thionyl chloride to form the acid chloride, which is subsequently reacted with methyl 2-aminocyclopent-1-ene-1-carboxylate to yield the final product. The reaction conditions typically involve refluxing in an organic solvent such as dichloromethane or toluene .

Chemical Reactions Analysis

METHYL 2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of METHYL 2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

METHYL 2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H21NO4S/c1-3-25-14-10-7-13(8-11-14)9-12-17(22)21-19-18(20(23)24-2)15-5-4-6-16(15)26-19/h7-12H,3-6H2,1-2H3,(H,21,22)/b12-9+

InChI Key

RNFMHSFMNYVPQS-FMIVXFBMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC

Origin of Product

United States

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